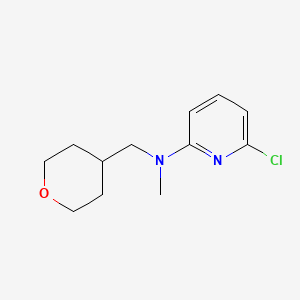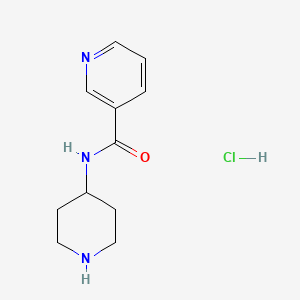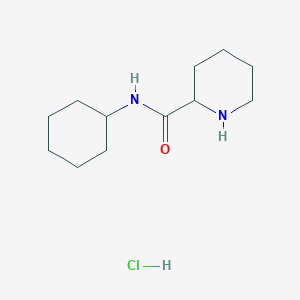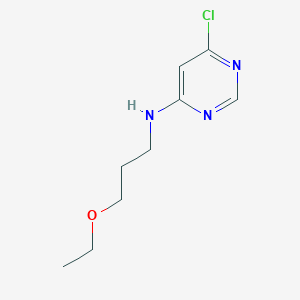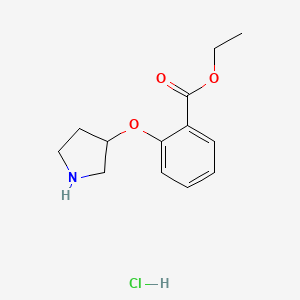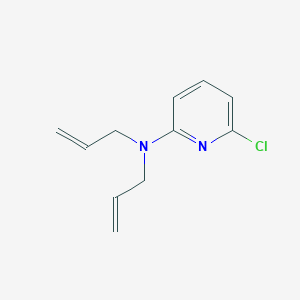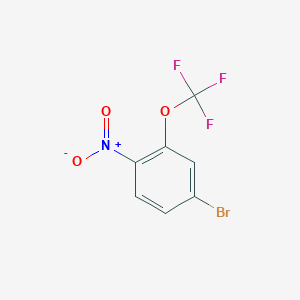
4-Bromo-1-nitro-2-(trifluoromethoxy)benzene
Overview
Description
“4-Bromo-1-nitro-2-(trifluoromethoxy)benzene” is a theoretical organic compound. It would consist of a benzene ring substituted with a bromo group, a nitro group, and a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-nitro-2-(trifluoromethoxy)benzene” would consist of a benzene ring substituted with a bromo group, a nitro group, and a trifluoromethoxy group .
Scientific Research Applications
Aryne Route to Organofluorine Compounds
4-Bromo-1-nitro-2-(trifluoromethoxy)benzene and its derivatives have been utilized in generating arynes, which are intermediates in synthesizing various organofluorine compounds. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to different phenyllithium intermediates. These intermediates have been pivotal in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which are important in organic chemistry for their versatile applications, including in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Synthesis of Nitro(pentafluorosulfanyl)benzenes
Another significant application involves the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen. This process, utilizing 1-Nitro-4-(pentafluorosulfanyl)benzene, is important in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which have numerous applications in chemical research and development (Pastýříková et al., 2012).
Molecular Electronic Devices
In the field of electronics, a molecule containing a nitroamine redox center, which is structurally related to 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene, has been used in electronic devices. These devices exhibited negative differential resistance and a significant on-off peak-to-valley ratio, demonstrating the potential of such compounds in advanced electronic applications (Chen et al., 1999).
properties
IUPAC Name |
4-bromo-1-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXNVCEAFEGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



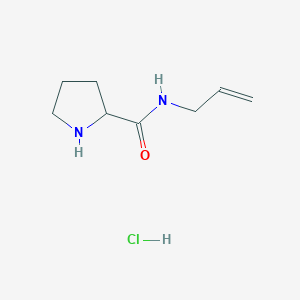



![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)

